molecular formula C16H25NO3 B8089552 tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate

tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate

Cat. No.: B8089552
M. Wt: 279.37 g/mol
InChI Key: CDMSVSKVLSAQQB-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is a chemical compound that features a tert-butyl group, a phenoxy group, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenoxy compound under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of tert-butyl carbamate with 2,6-dimethylphenol in the presence of a suitable catalyst and solvent .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during complex organic syntheses .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamate-protected molecules in biological systems .

Medicine

In medicine, derivatives of this compound are explored for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. It is also employed in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases and proteases. The released amine can then interact with its molecular targets, such as receptors or enzymes, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is unique due to the presence of both the tert-butyl and dimethylphenoxy groups. This combination provides specific steric and electronic properties that influence its reactivity and interactions with biological targets. The compound’s ability to act as a protecting group and its potential use in prodrug design further highlight its versatility and importance in scientific research .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11-8-7-9-12(2)14(11)19-10-13(3)17-15(18)20-16(4,5)6/h7-9,13H,10H2,1-6H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMSVSKVLSAQQB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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